8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride
Overview
Description
8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride is an organic compound with the molecular formula C7H12FN·HCl. It is a bicyclic structure that includes a fluorine atom and a nitrogen atom within its framework.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride typically involves multiple steps, starting from readily available precursors. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the synthesis of tropane alkaloids . This process often involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on a larger scale .
Chemical Reactions Analysis
Types of Reactions: 8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The nitrogen atom within the bicyclic structure can participate in oxidation and reduction reactions, leading to different oxidation states and derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce different nitrogen-containing compounds .
Scientific Research Applications
8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of tropane alkaloids, which have significant pharmacological activities.
Organic Synthesis: The compound is used in the development of new synthetic methodologies and the preparation of complex organic molecules.
Biological Studies: Its unique structure makes it a valuable tool for studying the interactions of bicyclic compounds with biological targets.
Mechanism of Action
The mechanism of action of 8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride: This compound has an oxygen atom instead of a fluorine atom, leading to different chemical properties and reactivity.
3-Azabicyclo[3.2.1]octane hydrochloride: Lacks the fluorine atom, which can affect its biological activity and chemical behavior.
Uniqueness: 8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological interactions. This makes it a valuable compound for developing new pharmaceuticals and studying the effects of fluorine substitution in bicyclic structures .
Properties
IUPAC Name |
8-fluoro-3-azabicyclo[3.2.1]octane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FN.ClH/c8-7-5-1-2-6(7)4-9-3-5;/h5-7,9H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCBWFGHBQWSKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC1C2F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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